molecular formula C11H12ClNS B2435199 (5-Phenylthiophen-2-yl)methanamine hydrochloride CAS No. 1216555-30-4

(5-Phenylthiophen-2-yl)methanamine hydrochloride

Cat. No.: B2435199
CAS No.: 1216555-30-4
M. Wt: 225.73
InChI Key: SSIVNHSIJGWEKX-UHFFFAOYSA-N
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Description

(5-Phenylthiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H12ClNS and a molecular weight of 225.74 g/mol . It is a heterocyclic aromatic amine, which means it contains a thiophene ring (a five-membered ring with one sulfur atom) substituted with a phenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylthiophen-2-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Phenylthiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

(5-Phenylthiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (5-Phenylthiophen-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets can vary, but the compound’s structure allows it to participate in various biochemical interactions, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Chlorothiophen-2-yl)methanamine hydrochloride: Similar structure but with a chlorine substituent instead of a phenyl group.

    (5-Methylthiophen-2-yl)methanamine hydrochloride: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

(5-Phenylthiophen-2-yl)methanamine hydrochloride is unique due to the presence of the phenyl group, which can enhance its interaction with biological targets and improve its solubility and stability. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(5-Phenylthiophen-2-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in research and industry.

  • Chemical Formula : C11H12ClN2S
  • CAS Number : 1216555-30-4
  • Molecular Weight : 224.74 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially altering cellular signaling pathways.
  • DNA Interaction : There is evidence suggesting that it may interact with DNA, influencing gene expression and cellular functions.

Biological Activities

Research has indicated several promising biological activities for this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values vary depending on the organism but indicate a broad-spectrum antimicrobial effect.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded encouraging results. In vitro studies using various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. For instance, in assays with B16F10 melanoma cells, the compound exhibited cytotoxicity with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .

Tyrosinase Inhibition

The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant in cosmetic applications for skin lightening. The IC50 values for tyrosinase inhibition were found to be in the range of 20–50 µM, showcasing moderate inhibitory activity compared to standard inhibitors like kojic acid .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was employed to determine the zone of inhibition.
    • Results : The compound displayed significant zones of inhibition at concentrations as low as 50 µg/mL.
  • Cytotoxicity Assessment
    • Objective : To assess the cytotoxic effects on B16F10 melanoma cells.
    • Method : MTT assay was conducted over 72 hours.
    • Results : An IC50 value of 15 µM was recorded, indicating potent cytotoxicity without significant effects on normal cell lines at similar concentrations .

Comparative Analysis with Similar Compounds

Compound NameStructure ComparisonBiological Activity
(5-Chlorothiophen-2-yl)methanamineChlorine substituent instead of phenylModerate antimicrobial activity
(5-Methylthiophen-2-yl)methanamineMethyl group instead of phenylLower anticancer activity
(5-Nitrothiophen-2-yl)methanamineNitro group presentEnhanced enzyme inhibition

Properties

IUPAC Name

(5-phenylthiophen-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-7H,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIVNHSIJGWEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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